molecular formula C21H12BrF4N3OS B12040430 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 618383-56-5

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B12040430
CAS No.: 618383-56-5
M. Wt: 510.3 g/mol
InChI Key: PPNKCEMEKVGAAE-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C21H12BrF4N3OS , is a fascinating member of the pyridine-based family. Its structure combines aromatic rings, cyano groups, and fluorinated moieties, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes::

  • Bromination and Cyanation :
    • The synthesis typically starts with bromination of a 4-bromophenyl precursor.
    • The brominated intermediate undergoes cyanoamination using a suitable reagent (e.g., sodium cyanide).
    • The trifluoromethyl group is introduced via a separate step (e.g., using trifluoromethyl iodide).
    • Finally, the sulfanyl group is added to complete the target compound.
Reaction Conditions::
  • Bromination: Typically carried out using N-bromosuccinimide (NBS) or other brominating agents.
  • Cyanation: Sodium cyanide (NaCN) or other cyanating agents.
  • Trifluoromethylation: Trifluoromethyl iodide (CF3I) or related reagents.
  • Sulfanylation: Various sulfanylating agents (e.g., thiols or disulfides).
Industrial Production::
  • While industrial-scale production details are proprietary, the synthetic steps mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The compound’s aromatic rings are susceptible to oxidation under appropriate conditions.
  • Substitution : The bromine atom can be replaced by other nucleophiles.
  • Reduction : Reduction of the cyano group to an amine is feasible.
  • Sulfanylation : The sulfanyl group can participate in various reactions.
Common Reagents::
  • NBS : Used for bromination.
  • NaCN : For cyanoamination.
  • Trifluoromethylating Agents : To introduce the CF3 group.
  • Thiols/Disulfides : For sulfanylation.
Major Products::
  • The main product is the title compound itself.
  • By modifying reaction conditions, regioisomers or other derivatives may form.

Scientific Research Applications

  • Medicinal Chemistry : Investigated for potential drug development due to its unique structure.
  • Biological Studies : Used as a probe to explore biological pathways.
  • Materials Science : May find applications in materials with specific properties.

Mechanism of Action

  • Molecular Targets : The compound likely interacts with specific proteins or enzymes.
  • Pathways : Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

CAS No.

618383-56-5

Molecular Formula

C21H12BrF4N3OS

Molecular Weight

510.3 g/mol

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H12BrF4N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30)

InChI Key

PPNKCEMEKVGAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)Br

Origin of Product

United States

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